![molecular formula C11H15Br2N3 B14220121 Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- CAS No. 832077-29-9](/img/structure/B14220121.png)
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- is a complex organic compound characterized by its unique structure, which includes bromine atoms, an azo group, and a methylated amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- typically involves multiple steps. One common method includes the bromination of aniline derivatives followed by azo coupling reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and azo coupling processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines.
Scientific Research Applications
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,6-dibromo-: Shares the bromine substitution pattern but lacks the azo and methyl groups.
Benzenamine, 4-bromo-2,6-dimethyl-: Similar structure but with different substituents, leading to distinct chemical properties.
Uniqueness
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl- is unique due to its combination of bromine atoms, an azo group, and a methylated amine
Properties
CAS No. |
832077-29-9 |
|---|---|
Molecular Formula |
C11H15Br2N3 |
Molecular Weight |
349.06 g/mol |
IUPAC Name |
2,6-dibromo-4-(tert-butyldiazenyl)-N-methylaniline |
InChI |
InChI=1S/C11H15Br2N3/c1-11(2,3)16-15-7-5-8(12)10(14-4)9(13)6-7/h5-6,14H,1-4H3 |
InChI Key |
TUJOTWIDNRMXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC1=CC(=C(C(=C1)Br)NC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


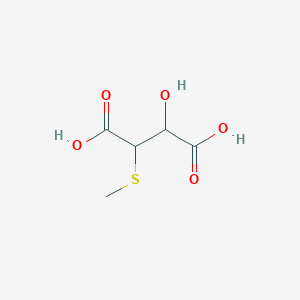
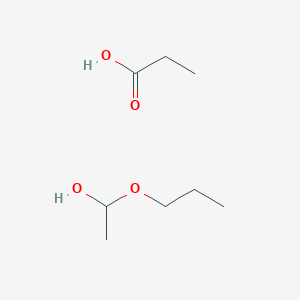
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
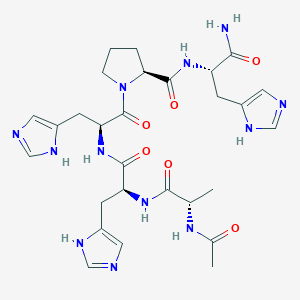
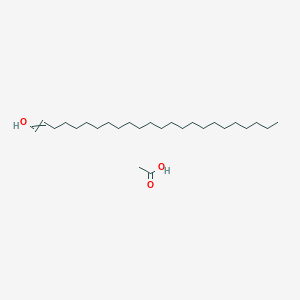
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
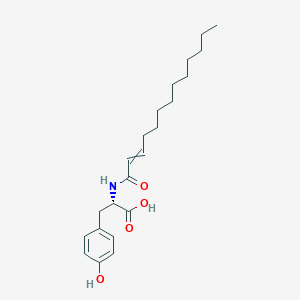
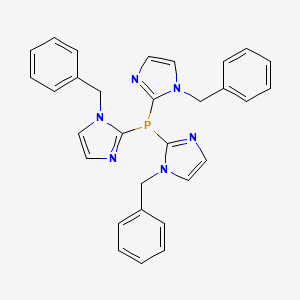
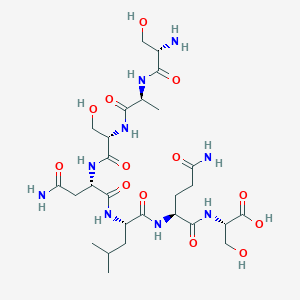
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)
